molecular formula C10H6N2O2S B13920549 [1]Benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

[1]Benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B13920549
M. Wt: 218.23 g/mol
InChI Key: HEHXTGBPPFWIEQ-UHFFFAOYSA-N
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Description

1Benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1Benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzothiophene derivatives with urea or thiourea in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cyclization .

Industrial Production Methods

Industrial production of 1Benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of environmentally friendly solvents and catalysts is also a focus in industrial settings to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1Benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups .

Scientific Research Applications

Chemistry

In chemistry, 1Benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents .

Medicine

In medicine, derivatives of 1Benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione have shown promise as anti-inflammatory and anticancer agents. These compounds can inhibit key enzymes involved in inflammation and cancer progression .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. These materials have applications in electronics and photonics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1Benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific ring fusion and the presence of both sulfur and nitrogen atoms. This combination imparts distinct electronic and steric properties, making it a versatile scaffold for drug design and material science .

Properties

Molecular Formula

C10H6N2O2S

Molecular Weight

218.23 g/mol

IUPAC Name

1H-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C10H6N2O2S/c13-9-8-7(11-10(14)12-9)5-3-1-2-4-6(5)15-8/h1-4H,(H2,11,12,13,14)

InChI Key

HEHXTGBPPFWIEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C(=O)NC(=O)N3

Origin of Product

United States

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